molecular formula C14H25NO5 B11762180 N-Boc-dolaproine-methyl

N-Boc-dolaproine-methyl

Cat. No.: B11762180
M. Wt: 287.35 g/mol
InChI Key: YESVEVMVKPHDFA-OUAUKWLOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-dolaproine-methyl can be achieved through a stereoselective process involving the Baylis-Hillman reaction . This method allows for the creation of the compound with high stereoselectivity and yield. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) for the protection of the amine group under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Boc-dolaproine-methyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Boc-dolaproine-methyl has a wide range of applications in scientific research:

Mechanism of Action

N-Boc-dolaproine-methyl exerts its effects by inhibiting tubulin polymerization, which is essential for the formation of microtubules during cell division . This inhibition disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells. The compound targets the tubulin protein, preventing its assembly into microtubules and thereby halting cell division.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-dolaproine: Another derivative of dolaproine with similar properties.

    N-Boc-dolaproine dicyclohexylamine: A compound with added dicyclohexylamine for enhanced stability.

    N-Boc-dolaproine-OH: A hydroxylated version of N-Boc-dolaproine.

    N-Boc-dolaproine-amide-Me-Phe: A derivative with an amide group and methylphenyl addition.

Uniqueness

N-Boc-dolaproine-methyl stands out due to its specific methylation, which can influence its reactivity and biological activity. This modification can enhance its solubility and stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

tert-butyl (2S)-2-[(1R,2R)-1-hydroxy-3-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H25NO5/c1-9(12(17)19-5)11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11,16H,6-8H2,1-5H3/t9-,10+,11-/m1/s1

InChI Key

YESVEVMVKPHDFA-OUAUKWLOSA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)OC

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)OC

Origin of Product

United States

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